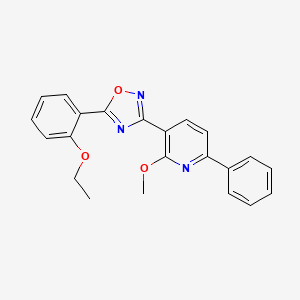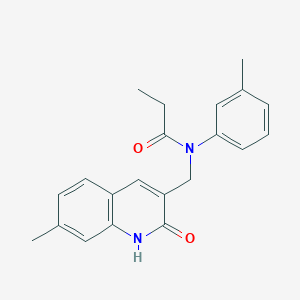
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMN-176, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of quinoline derivatives and has been studied extensively for its anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been found to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In bacteria, it has been found to inhibit cell wall synthesis and disrupt membrane integrity, leading to bacterial death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments is its potent activity against cancer cells and drug-resistant bacteria. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide. One potential area of research is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes targeted by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to investigate the safety and toxicity of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in vivo, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound. This method of synthesis has been optimized to yield high purity and yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been extensively studied for its potential therapeutic applications in cancer and infectious diseases. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells, which makes it a promising candidate for cancer therapy.
In infectious disease research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been found to exhibit potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to inhibit the growth of fungi and parasites, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-7-5-6-14(2)10-18)13-17-12-16-9-8-15(3)11-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBSFLMGRGNKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



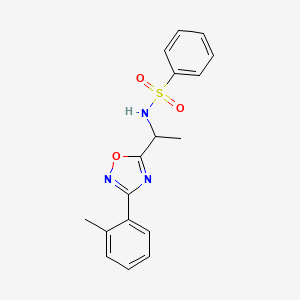


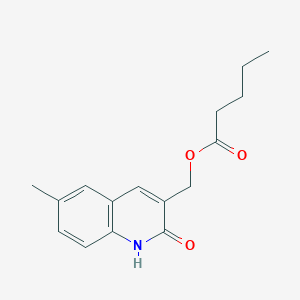



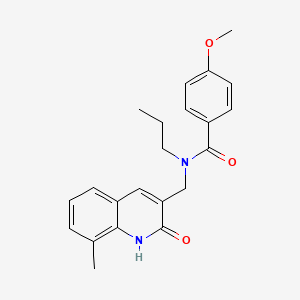
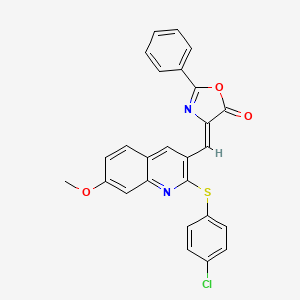
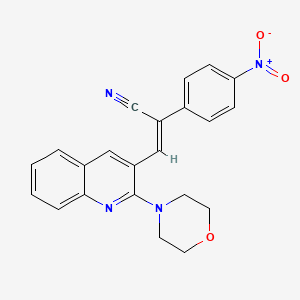
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
